

Yimitasvir: A Technical Overview of a Potent HCV NS5A Inhibitor

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Compound of Interest		
Compound Name:	Yimitasvir	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Yimitasvir (also known as Emitasvir or DAG-181) is a direct-acting antiviral (DAA) agent that potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and available experimental data for Yimitasvir. The information is intended for researchers, scientists, and professionals involved in drug development and virology. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this antiviral compound.

Chemical Structure and Physicochemical Properties

Yimitasvir is a complex small molecule with the chemical formula C49H58N8O6.[3] Its structure is characterized by a central scaffold that enables it to bind with high affinity to the HCV NS5A protein.

Table 1: Chemical and Physical Properties of **Yimitasvir**

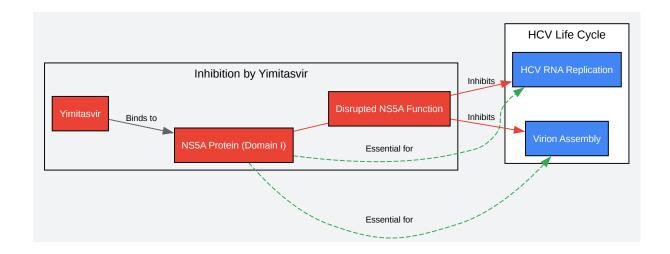


Property	Value	Source
IUPAC Name	methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate	[3]
Molecular Formula	C49H58N8O6	[3]
Molecular Weight	855.0 g/mol	[3]
CAS Number	1959593-23-7	[3]
Synonyms	Emitasvir, DAG-181	[2]

Mechanism of Action: Inhibition of HCV NS5A

Yimitasvir exerts its antiviral activity by targeting the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] NS5A inhibitors, including Yimitasvir, are thought to bind to Domain I of the NS5A protein, inducing a conformational change that disrupts its normal function.[3][6] This interference with NS5A leads to the inhibition of the formation of the membranous web, which is the site of HCV replication, and impairs the assembly of new viral particles.[4]





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Mechanism of Yimitasvir's inhibitory action on the HCV life cycle.

In Vitro Efficacy

The in vitro antiviral activity of **Yimitasvir** is typically evaluated using HCV replicon assays. These cell-based assays allow for the quantification of HCV RNA replication in a controlled environment.

Table 2: In Vitro Efficacy of **Yimitasvir** against HCV Genotypes

HCV Genotype	EC50 (pM)	Cell Line	Assay Type	Source
1a	50	Huh-7	Luciferase Reporter Replicon	[6]
1b	9	Huh-7	Luciferase Reporter Replicon	[6]

Experimental Protocol: HCV Replicon Luciferase Assay

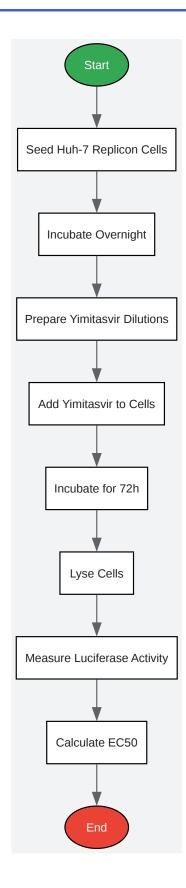
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- Cell Line and Replicon: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene are used.[6]
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for attachment.[7]
- Compound Preparation: A stock solution of Yimitasvir is prepared in DMSO and serially diluted in culture medium to achieve the desired concentrations.
- Compound Addition: The culture medium is replaced with the medium containing the various concentrations of **Yimitasvir**. Vehicle controls (DMSO) and no-drug controls are included.[7]
- Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]
- Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[6]
- Data Analysis: The EC50 value, which is the concentration of Yimitasvir that inhibits 50% of HCV replication, is calculated from the dose-response curve.[7]





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Workflow for determining the in vitro efficacy of Yimitasvir.



Pharmacokinetics

Clinical trials in healthy Chinese volunteers and patients with chronic HCV infection have characterized the pharmacokinetic profile of **Yimitasvir**.

Table 3: Pharmacokinetic Parameters of Yimitasvir in Healthy Adults

Parameter	Single Ascending Dose (30-100 mg)	Multiple Ascending Dose (100-200 mg)	Source
Tmax (median, h)	3.5 - 4.0	Not specified	[8]
Cmax (ng/mL)	Dose-proportional increase	Less than dose- proportional increase	[8]
AUC0-t	Dose-proportional increase	Less than dose- proportional increase	[8]
Terminal Half-life (t1/2, h)	13.4 - 19.7	Not specified	[8]
Elimination Route	Primarily fecal excretion of the parent drug	Primarily fecal excretion of the parent drug	[8]
Effect of High-Fat Meal	Decreased rate and extent of absorption	Not specified	[8]

Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials

- Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies are conducted in healthy volunteers.[8] A crossover study design is used to assess the effect of food.[8]
- Dosing: Yimitasvir is administered orally as capsules at various dose levels.[8]
- Blood Sampling: Serial blood samples are collected at predefined time points post-dose.[9]

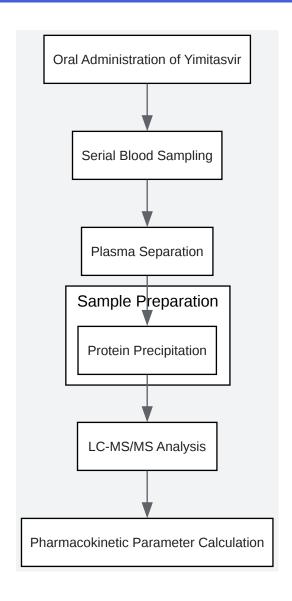
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- Plasma Preparation: Plasma is separated from whole blood by centrifugation.
- Bioanalysis (LC-MS/MS): Plasma concentrations of Yimitasvir are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
 - Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma.[11]
 - Chromatographic Separation: Separation is achieved on a C18 analytical column with a suitable mobile phase gradient.[11]
 - Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[10]
- Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[8]





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Workflow for the pharmacokinetic analysis of Yimitasvir.

Resistance-Associated Substitutions

As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the target protein can reduce the efficacy of **Yimitasvir**. For NS5A inhibitors, RASs at specific amino acid positions in the NS5A protein are of clinical significance.

Table 4: Key Resistance-Associated Substitutions for NS5A Inhibitors in HCV Genotype 1



Genotype	Amino Acid Position	Common Substitutions
1a	M28, Q30, L31, Y93	M28T/V, Q30R/H/E/K, L31M/V, Y93H/N/C
1b	L31, Y93	L31M/V, Y93H

Note: This table represents common RASs for the class of NS5A inhibitors. Specific data on the most impactful RASs for **Yimitasvir** is an area for further investigation.

Synthesis

An improved synthesis process for Emitasvir (**Yimitasvir**) has been developed, significantly increasing the overall yield from 17% to 40%.[8] The process involves an enantioselective enzymatic desymmetrization step, which is a cost-effective and scalable method that avoids the loss of chiral raw materials.[8] A key step in the synthesis is a Suzuki-Miyaura coupling reaction.[8] A detailed, step-by-step protocol is proprietary and not publicly available.

Conclusion

Yimitasvir is a potent HCV NS5A inhibitor with a well-characterized pharmacokinetic profile and demonstrated in vitro efficacy against common HCV genotypes. Its mechanism of action, centered on the disruption of NS5A function, makes it an effective component of combination therapies for chronic hepatitis C. Further research into Yimitasvir-specific resistance patterns and the public dissemination of detailed experimental protocols would be beneficial for the scientific community. This technical guide provides a solid foundation for researchers and drug development professionals working with this important antiviral agent.

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